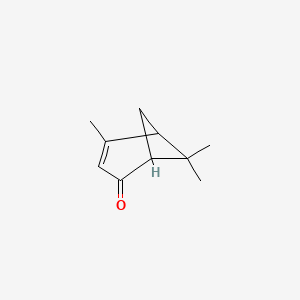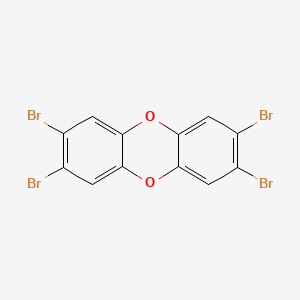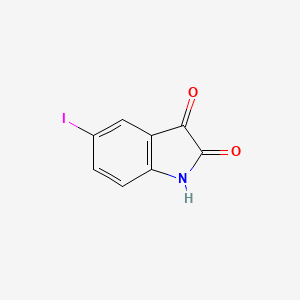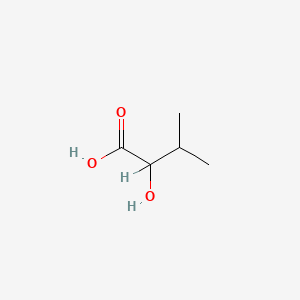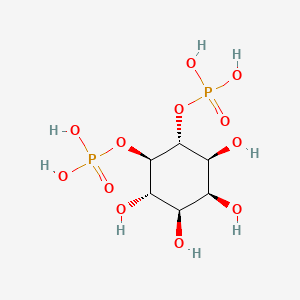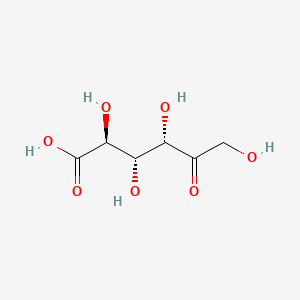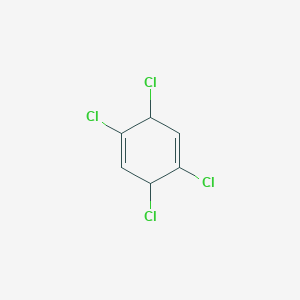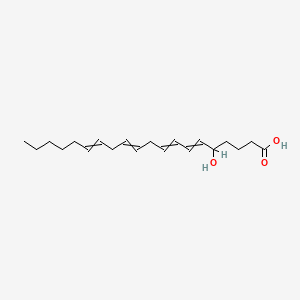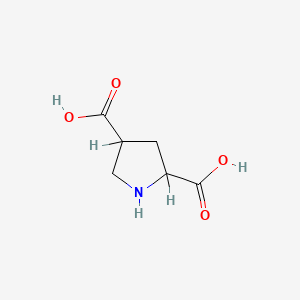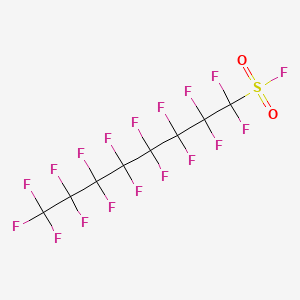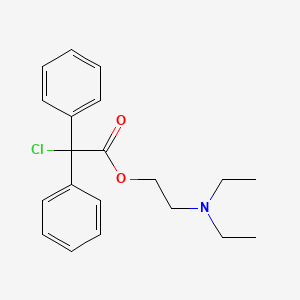
5-Exo-Hydroxycamphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Exo-Hidroxicamfor: es un compuesto monoterpenoide bicíclico. Es un derivado del alcanfor, que es ampliamente conocido por sus propiedades aromáticas y su uso en aplicaciones medicinales. El compuesto se caracteriza por la presencia de un grupo hidroxilo en la posición exo del esqueleto de alcanfor, lo que lo convierte en un alcohol secundario. Esta modificación estructural confiere propiedades químicas y biológicas únicas al 5-Exo-Hidroxicamfor.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
El 5-Exo-Hidroxicamfor puede sintetizarse mediante la hidroxilación del alcanfor. El método más común implica el uso de enzimas citocromo P450, específicamente la camfor 5-monooxigenasa, que cataliza la hidroxilación del alcanfor en la posición exo. La reacción generalmente requiere la presencia de oxígeno y putidaredoxina reducida como cofactores .
Métodos de Producción Industrial:
La producción industrial de 5-Exo-Hidroxicamfor no está ampliamente documentada. el método de hidroxilación enzimática utilizando enzimas citocromo P450 puede ampliarse para aplicaciones industriales. Este método es ventajoso debido a su especificidad y eficiencia en la producción del producto hidroxilado deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El 5-Exo-Hidroxicamfor puede sufrir una mayor oxidación para formar 5-cetocamfor.
Reducción: En condiciones de bajo oxígeno, el 5-Exo-Hidroxicamfor puede reducirse a borneol.
Reactivos y Condiciones Comunes:
Oxidación: NAD+, 5-Exo-Hidroxicamfor deshidrogenasa
Reducción: ácido meta-cloroperbenzoico, hidroperóxido de cumeno
Productos Principales:
Oxidación: 5-cetocamfor
Reducción: Borneol
Aplicaciones Científicas De Investigación
El 5-Exo-Hidroxicamfor tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de las reacciones enzimáticas de hidroxilación y oxidación.
Medicina: Se están llevando a cabo investigaciones para explorar las posibles aplicaciones terapéuticas del 5-Exo-Hidroxicamfor y sus derivados. Su estructura y reactividad únicas lo convierten en un candidato para el desarrollo de fármacos.
Industria: Las propiedades aromáticas del compuesto lo hacen útil en la industria de la perfumería. Además, sus derivados se exploran para su uso en la síntesis de productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del 5-Exo-Hidroxicamfor implica principalmente su interacción con las enzimas citocromo P450. El compuesto se une al sitio activo de la enzima, donde sufre hidroxilación. El ciclo catalítico implica la reducción de dioxígeno (O2) a agua, junto con la oxidación del alcanfor a 5-Exo-Hidroxicamfor . El intermedio clave en este ciclo es la especie hierro-oxo (Fe(IV)=O), que es altamente reactiva y facilita la reacción de hidroxilación.
Comparación Con Compuestos Similares
Compuestos Similares:
Alcanfor: El compuesto padre del que se deriva el 5-Exo-Hidroxicamfor.
Borneol: Un producto de reducción del 5-Exo-Hidroxicamfor.
5-Cetocamfor: Un producto de oxidación del 5-Exo-Hidroxicamfor.
Unicidad del 5-Exo-Hidroxicamfor:
El 5-Exo-Hidroxicamfor es único debido a su específica hidroxilación en la posición exo, que confiere propiedades químicas y biológicas distintas. Sus interacciones con las enzimas citocromo P450 y su papel en el metabolismo microbiano lo convierten en un compuesto valioso para la investigación en enzimología y bioquímica.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10-/m0/s1 |
Clave InChI |
DJQYBVLXBVJHMU-PJKMHFRUSA-N |
SMILES |
CC1(C2CC(=O)C1(CC2O)C)C |
SMILES isomérico |
C[C@@]12C[C@H]([C@@H](C1(C)C)CC2=O)O |
SMILES canónico |
CC1(C2CC(=O)C1(CC2O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


